molecular formula C9H14N2OS B8742598 6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one CAS No. 59144-22-8

6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one

Cat. No.: B8742598
CAS No.: 59144-22-8
M. Wt: 198.29 g/mol
InChI Key: IQIXUQDWXQLXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by its unique structure, which includes a methylthio group and a propyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a substituted aldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol and heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary and secondary amines, thiols.

Major Products Formed

Scientific Research Applications

6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells, suggesting its role in modulating inflammatory pathways. Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(methylthio)-5-propylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-2-methylsulfanyl-5-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-4-5-7-6(2)10-9(13-3)11-8(7)12/h4-5H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIXUQDWXQLXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(NC1=O)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537076
Record name 6-Methyl-2-(methylsulfanyl)-5-propylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59144-22-8
Record name 6-Methyl-2-(methylsulfanyl)-5-propylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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